molecular formula C13H13BClF3KNO2 B1456622 Potassium 1-Boc-6-chloroindole-2-trifluoroborate CAS No. 1073468-33-3

Potassium 1-Boc-6-chloroindole-2-trifluoroborate

Cat. No.: B1456622
CAS No.: 1073468-33-3
M. Wt: 357.61 g/mol
InChI Key: FZRLDAMXBGHRRY-UHFFFAOYSA-N
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Description

Potassium 1-Boc-6-chloroindole-2-trifluoroborate is a chemical compound with the molecular formula C13H13BClF3KNO2. It is a boron-containing compound that is used in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a trifluoroborate group, which makes it a valuable reagent in Suzuki-Miyaura coupling reactions.

Preparation Methods

The synthesis of Potassium 1-Boc-6-chloroindole-2-trifluoroborate typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloroindole, which is a commercially available starting material.

    Boc Protection: The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

    Borylation: The protected indole is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.

    Trifluoroborate Formation: The resulting boronate ester is treated with potassium trifluoroborate to form the desired this compound.

Industrial production methods for this compound are similar but are optimized for larger scale synthesis, often involving continuous flow processes and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Potassium 1-Boc-6-chloroindole-2-trifluoroborate undergoes several types of chemical reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Substitution: The chlorine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds and other substituted indoles.

Scientific Research Applications

Potassium 1-Boc-6-chloroindole-2-trifluoroborate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It is involved in the development of pharmaceuticals, especially in the synthesis of complex organic molecules.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Potassium 1-Boc-6-chloroindole-2-trifluoroborate in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.

    Transmetalation: The trifluoroborate group transfers to the palladium complex, forming a new palladium species.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.

The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Potassium 1-Boc-6-chloroindole-2-trifluoroborate can be compared with other similar compounds such as:

    Potassium 1-Boc-6-bromoindole-2-trifluoroborate: Similar in structure but with a bromine atom instead of chlorine.

    Potassium 1-Boc-6-fluoroindole-2-trifluoroborate: Contains a fluorine atom instead of chlorine.

    Potassium 1-Boc-6-iodoindole-2-trifluoroborate: Contains an iodine atom instead of chlorine.

The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

potassium;[6-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BClF3NO2.K/c1-13(2,3)21-12(20)19-10-7-9(15)5-4-8(10)6-11(19)14(16,17)18;/h4-7H,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRLDAMXBGHRRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BClF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718661
Record name Potassium [1-(tert-butoxycarbonyl)-6-chloro-1H-indol-2-yl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073468-33-3
Record name Borate(1-), [6-chloro-1-[(1,1-dimethylethoxy)carbonyl]-1H-indol-2-yl]trifluoro-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073468-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium [1-(tert-butoxycarbonyl)-6-chloro-1H-indol-2-yl](trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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